N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
Overview
Description
“N,N-dimethyl-4-(pyrrolidin-2-yl)aniline” is a chemical compound with the molecular formula C12H18N2 . It is a pale-yellow to yellow-brown solid . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-4-(pyrrolidin-2-yl)aniline” is characterized by a pyrrolidine ring attached to an aniline group via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
“N,N-dimethyl-4-(pyrrolidin-2-yl)aniline” is a pale-yellow to yellow-brown solid . Its molecular weight is 190.29 . Further physical and chemical properties are not specified in the searched resources.
Scientific Research Applications
Synthesis and Characterization of Complex Materials
- Application in Organic Binary Solids : N,N-dimethyl-4-(pyrrolidin-2-yl)aniline has been utilized in the synthesis of binary adducts with phenolic coformers for nonlinear optical (NLO) applications. These materials were characterized by melting points, absorption spectra, and single crystal X-ray diffraction, showcasing their stability and transparency across a wide spectrum range (Draguta et al., 2015).
Structural Studies of Molecular Compounds
- Investigation of Basic Heterocyclic Structures : This compound has been studied for its basic heterocyclic imino structures, which are critical in forming various molecular arrangements such as supramolecular chains and dimers, contributing to the understanding of molecular interactions and packing (Su et al., 2013).
Catalysis and Chemical Reactions
- Ruthenium-catalyzed Suzuki Coupling : N,N-dimethyl-2-(pyridin-2-yl)anilines, related to N,N-dimethyl-4-(pyrrolidin-2-yl)aniline, have been used in Ruthenium-catalyzed Suzuki coupling reactions. This demonstrates their role in facilitating complex chemical reactions, specifically in synthesizing 2-phenylolefins through aryl C N bond cleavage (Xu et al., 2020).
Spectroscopy and Fluorescence Studies
- Ratiometric Fluorescent Thermometer Development : A derivative of this compound has been used to develop a ratiometric fluorescent thermometer. This application exploits its unique property of intensifying fluorescence with increasing temperature, offering potential in temperature sensing technologies (Cao et al., 2014).
Ring-OpeningPolymerization and Complex Formation
- Ring-Opening Polymerization : Silver(I)-pyridinyl Schiff base complexes involving derivatives of N,N-dimethyl-4-(pyrrolidin-2-yl)aniline have shown significant reactivity in the ring-opening polymerization of ε-caprolactone. This application demonstrates its potential in polymer chemistry for creating novel materials (Njogu et al., 2017).
Two-Photon Fluorescence Emission
- Enhancement of Two-Photon Fluorescence Emission : The V-shaped compound derived from N,N-dimethyl-4-(pyrrolidin-2-yl)aniline has shown enhanced two-photon fluorescence emission properties, indicating its potential applications in bioimaging and labeling of biomolecules (Wang et al., 2016).
properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLOCNSUEBLJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(pyrrolidin-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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